1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
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Scientific Field: Pharmacology
- Application : The compound “(S)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole HCl”, which has a similar structure to “1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde”, is used in allopathic medicine for human as well as veterinary applications .
- Methods of Application : The compound is used in a 1 µg kg −1 loading dose, administered over 10 min, followed by a maintenance infusion of 0.2–1.0 µg kg −1 h −1 .
- Results : The compound is a very potent α 2 adrenoceptor agonist, which is currently used in clinics as an anaesthetic .
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Scientific Field: Material Science
- Application : “1-(2,3-Dimethylphenyl)pyrrolidine” is a chemical compound widely used in scientific research. Its diverse applications range from drug synthesis to material science.
- Methods of Application : The specific methods of application are not mentioned in the source.
- Results : The specific results or outcomes are not mentioned in the source.
- Scientific Field: Clinical Pharmacokinetics and Pharmacodynamics
- Application : Dexmedetomidine, or 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, with molecular formula C13H16N2, is the dextro-enantiomer of medetomidine, which is used as a sedative and analgesic in veterinary medicine .
- Methods of Application : Dexmedetomidine is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation .
- Results : Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, and minimal depression of respiratory function . It is potent and highly selective for α2-receptors with an α2:α1 ratio of 1620:1 .
- Scientific Field: Clinical Pharmacokinetics and Pharmacodynamics
- Application : Dexmedetomidine, or 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, with molecular formula C13H16N2 , is the dextro-enantiomer of medetomidine, which is used as a sedative and analgesic in veterinary medicine .
- Methods of Application : Dexmedetomidine is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population .
- Results : Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, and minimal depression of respiratory function . It is potent and highly selective for α2-receptors with an α2:α1 ratio of 1620:1 .
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(14)9-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITBLYRIEWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396060 |
Source
|
Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
37560-46-6 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37560-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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